NS-638

Descripción general

Descripción

NS 638 es una molécula pequeña no peptídica con propiedades de bloqueo de canales de Ca2+. Inhibe específicamente la entrada de Ca2+ a través de canales iónicos, particularmente aquellos activados por potasio (K+). El valor de IC50 del compuesto para bloquear la elevación intracelular de Ca2+ estimulada por K± es de 3.4 μM .

Métodos De Preparación

Rutas sintéticas:

Desafortunadamente, las rutas sintéticas específicas para NS 638 no están ampliamente documentadas en la literatura disponible. Es esencial tener en cuenta que NS 638 es un compuesto disponible comercialmente y su síntesis probablemente implique procedimientos especializados.

Métodos de producción industrial:

La producción a escala industrial de NS 638 puede implicar procesos patentados por los fabricantes. Estos métodos suelen ser confidenciales debido a consideraciones comerciales.

Análisis De Reacciones Químicas

NS 638 experimenta varios tipos de reacciones, incluyendo oxidación, reducción y sustitución. Exploremos más a fondo:

- Reacciones de oxidación y reducción::

- NS 638 puede participar en reacciones redox, alterando potencialmente sus propiedades farmacológicas.

- Los reactivos comunes para la oxidación y reducción incluyen varios oxidantes (p. ej., peróxidos, cromatos) y agentes reductores (p. ej., hidruros, catalizadores metálicos).

- Reacciones de sustitución::

- NS 638 podría experimentar sustituciones nucleofílicas o electrófilas.

- Los reactivos como los haluros de alquilo, las aminas u otros nucleófilos pueden estar involucrados.

- Productos principales::

- Los productos específicos que resultan de estas reacciones dependerían de las condiciones de reacción y los materiales de partida.

- Los estudios detallados sobre la reactividad de NS 638 son escasos, por lo que se necesitan más investigaciones.

Aplicaciones Científicas De Investigación

Pharmacological Profile

NS-638 has been extensively studied for its effects on calcium channels, specifically N- and L-type calcium channels. Research indicates that it can reversibly block these channels, which play a crucial role in neuronal excitability and neurotransmitter release . The compound's ability to inhibit calcium influx has implications for conditions characterized by excessive neuronal activity, such as epilepsy and other neurodegenerative disorders.

Table 1: Summary of Pharmacological Effects of this compound

| Property | Description |

|---|---|

| Compound Type | Small nonpeptide molecule |

| Calcium Channel Target | N- and L-type calcium channels |

| Mechanism of Action | Reversible blockade of calcium influx |

| Potential Applications | Neuroprotection, treatment of epilepsy, ischemic conditions |

Neuropharmacological Applications

The neuroprotective effects of this compound have been investigated in various preclinical models. For instance, studies have demonstrated that the compound can reduce neuronal damage in ischemic conditions by modulating calcium dynamics within cells . This suggests that this compound could be beneficial in developing treatments for stroke or traumatic brain injury.

Case Study: Ischemic Injury Model

In a controlled study using rodent models of ischemic injury, administration of this compound resulted in a significant reduction in neuronal death compared to control groups. The findings suggest that by blocking calcium channels, this compound mitigates the excitotoxic effects associated with prolonged calcium influx during ischemia.

Future Directions and Research Opportunities

Given the promising pharmacological profile of this compound, further research is warranted to explore its full therapeutic potential. Areas for future investigation include:

- Chronic Pain Management : Investigating the efficacy of this compound in models of chronic pain where calcium channel activity is dysregulated.

- Neurodegenerative Diseases : Assessing its potential use in diseases such as Alzheimer's or Parkinson's, where calcium homeostasis is disrupted.

- Combination Therapies : Exploring synergistic effects with other neuroprotective agents to enhance therapeutic outcomes.

Mecanismo De Acción

El mecanismo de acción de NS 638 implica el bloqueo de la entrada de Ca2+ a través de canales específicos. Puntos clave:

- Objetivos moleculares::

- NS 638 inhibe los canales de calcio activados por voltaje de tipo N (CaV2.2) y los canales de calcio de tipo L en el sistema nervioso central (SNC) .

- Al hacerlo, modula los niveles intracelulares de calcio.

- Vías implicadas::

- El compuesto afecta las vías de señalización relacionadas con los procesos dependientes del calcio.

- Estas vías impactan la liberación de neurotransmisores, la contracción muscular y las respuestas celulares.

Comparación Con Compuestos Similares

La singularidad de NS 638 radica en su naturaleza no peptídica y su selectividad de canales específica. Si bien no tengo una lista exhaustiva de compuestos similares, los investigadores a menudo lo comparan con otros bloqueadores de canales de calcio.

Actividad Biológica

NS-638 is a small, nonpeptide molecule recognized for its pharmacological properties, particularly as a calcium channel blocker. This compound has garnered attention for its potential therapeutic applications in various conditions, especially those involving neuronal ischemia and other pathophysiological states.

This compound exhibits its biological activity primarily through the inhibition of calcium channels. It effectively blocks K+-stimulated intracellular calcium elevation with an IC50 value of approximately 3.4 μM . This mechanism is crucial in modulating cellular responses, particularly in neuronal tissues where calcium signaling plays a pivotal role in excitability and neurotransmitter release.

Anti-Ischemic Properties

Research indicates that this compound demonstrates significant anti-ischemic effects. In a mouse model of focal ischemia induced by middle cerebral artery occlusion (MCAO), administration of this compound at a dosage of 50 mg/kg resulted in reduced infarct volume, indicating its protective role against neuronal damage during ischemic events . However, it was noted that similar effects were not observed in gerbil models, suggesting variability in efficacy across different species or models.

Cytotoxicity Studies

Further investigations have highlighted the compound's potential cytotoxic effects on various cancer cell lines. For instance, this compound has been shown to induce apoptosis in specific leukemia cell lines, leading to cell cycle arrest at G0/G1 and G2 phases . This property underscores its potential as an anticancer agent, particularly in targeting malignancies characterized by dysregulated calcium homeostasis.

Table: Summary of this compound Biological Activities

Detailed Research Findings

- Calcium Channel Blockade : The primary action of this compound as a calcium channel blocker facilitates the modulation of calcium influx into cells, which is critical for various physiological processes including muscle contraction and neurotransmitter release. This blockade can help prevent excitotoxicity associated with excessive calcium levels during ischemic episodes.

- Neuroprotective Effects : In animal studies, this compound has shown promise in protecting neurons from damage due to ischemia. The reduction in infarct size suggests that it may improve outcomes in conditions such as stroke .

- Anticancer Potential : The ability of this compound to induce apoptosis and disrupt the cell cycle positions it as a candidate for further exploration in cancer therapies. Its effects on specific signaling pathways related to cancer cell survival warrant additional studies to elucidate its full therapeutic potential .

Propiedades

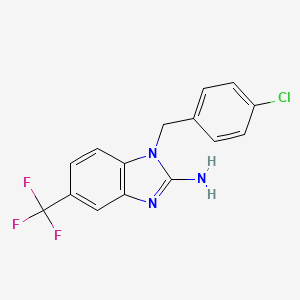

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3N3/c16-11-4-1-9(2-5-11)8-22-13-6-3-10(15(17,18)19)7-12(13)21-14(22)20/h1-7H,8H2,(H2,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXQCVUZORDAARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C3=C(C=C(C=C3)C(F)(F)F)N=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164561 | |

| Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150493-34-8 | |

| Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150493348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1-(4-chlorobenzyl)-5-trifluoromethylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.